![molecular formula C10H19NO2 B14449914 Ethyl 3-[(butan-2-yl)amino]but-2-enoate CAS No. 74273-25-9](/img/structure/B14449914.png)
Ethyl 3-[(butan-2-yl)amino]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(butan-2-yl)amino]but-2-enoate is an organic compound with the molecular formula C10H19NO2. It is a derivative of crotonic acid and is known for its applications in organic synthesis and pharmaceutical intermediates. This compound is characterized by its unique structure, which includes an amino group and an ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(butan-2-yl)amino]but-2-enoate typically involves the reaction of crotonic acid with butan-2-amine in the presence of an esterification agent such as ethyl alcohol. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is often produced in large quantities for use in various applications, including pharmaceuticals and organic synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(butan-2-yl)amino]but-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines and esters.
Applications De Recherche Scientifique
Ethyl 3-[(butan-2-yl)amino]but-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(butan-2-yl)amino]but-2-enoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Ethyl 3-[(butan-2-yl)amino]but-2-enoate can be compared with similar compounds such as:
Ethyl 3-amino-2-butenoate: Lacks the butan-2-yl group, resulting in different reactivity and applications.
Ethyl 3-aminocrotonate: Similar structure but different substituents, leading to variations in chemical behavior and uses.
Ethyl 3-aminobut-2-enoate: Another related compound with distinct properties and applications.
Propriétés
Numéro CAS |
74273-25-9 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
ethyl 3-(butan-2-ylamino)but-2-enoate |
InChI |
InChI=1S/C10H19NO2/c1-5-8(3)11-9(4)7-10(12)13-6-2/h7-8,11H,5-6H2,1-4H3 |
Clé InChI |
VAWHXJJLUVARJG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(=CC(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



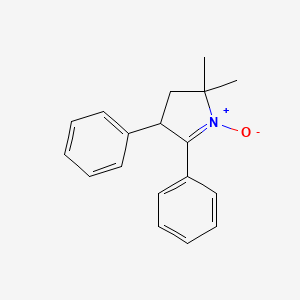
![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)

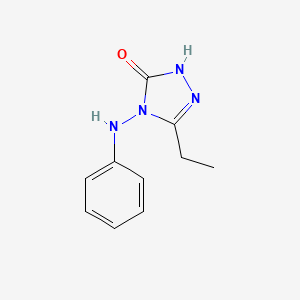
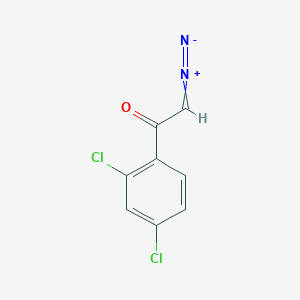
![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)

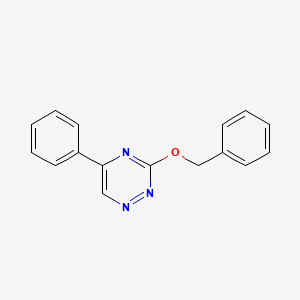

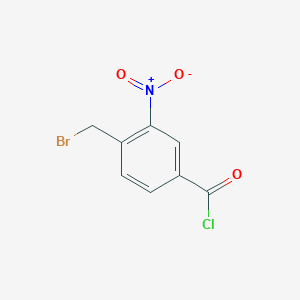
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)

